molecular formula C14H13ClN4O2S2 B2882872 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide CAS No. 2097868-15-8

5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2882872
CAS No.: 2097868-15-8
M. Wt: 368.85
InChI Key: SYINPOVHOHXZGG-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is a synthetic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or at the sulfonamide group, leading to the formation of amines.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide has potential applications as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities or other pharmacological effects.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyrrole-2-sulfonamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide lies in its combination of a thiophene ring with a pyrazole and pyridine ring. This specific arrangement of heterocycles can result in unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S2/c15-13-3-4-14(22-13)23(20,21)18-6-7-19-10-12(9-17-19)11-2-1-5-16-8-11/h1-5,8-10,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYINPOVHOHXZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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